N1,N2-Bis(5-methylhexan-2-yl)benzene-1,2-diamine
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Overview
Description
N1,N2-Bis(5-methylhexan-2-yl)benzene-1,2-diamine is an organic compound with the molecular formula C20H36N2. It is a derivative of benzene-1,2-diamine, where the hydrogen atoms on the nitrogen atoms are replaced by 5-methylhexan-2-yl groups. This compound is primarily used as a stabilizer additive to prevent gum formation in gasoline .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N2-Bis(5-methylhexan-2-yl)benzene-1,2-diamine typically involves the reaction of benzene-1,2-diamine with 5-methylhexan-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution of the hydrogen atoms on the nitrogen atoms with the 5-methylhexan-2-yl groups.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N1,N2-Bis(5-methylhexan-2-yl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo substitution reactions where the 5-methylhexan-2-yl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions are typically carried out in the presence of a strong base such as sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various alkyl or aryl substituted derivatives.
Scientific Research Applications
N1,N2-Bis(5-methylhexan-2-yl)benzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a stabilizer additive in gasoline to prevent gum formation.
Biology: Investigated for its potential use in biological assays and as a reagent in biochemical studies.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Mechanism of Action
The mechanism of action of N1,N2-Bis(5-methylhexan-2-yl)benzene-1,2-diamine involves its ability to stabilize reactive intermediates and prevent unwanted side reactions. The 5-methylhexan-2-yl groups provide steric hindrance, which helps in stabilizing the compound and preventing the formation of gums in gasoline. The molecular targets and pathways involved in its action are primarily related to its stabilizing properties in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N1,N4-Bis(5-methylhexan-2-yl)benzene-1,4-diamine: Similar structure but with the substituents on the 1,4 positions of the benzene ring.
N,N’-Bis(1,4-dimethylpentyl)-1,2-benzenediamine: Another derivative with different alkyl substituents
Uniqueness
N1,N2-Bis(5-methylhexan-2-yl)benzene-1,2-diamine is unique due to its specific substitution pattern on the benzene ring, which provides distinct stabilizing properties. Its ability to prevent gum formation in gasoline makes it particularly valuable in the fuel industry.
Properties
CAS No. |
202654-29-3 |
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Molecular Formula |
C20H36N2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
1-N,2-N-bis(5-methylhexan-2-yl)benzene-1,2-diamine |
InChI |
InChI=1S/C20H36N2/c1-15(2)11-13-17(5)21-19-9-7-8-10-20(19)22-18(6)14-12-16(3)4/h7-10,15-18,21-22H,11-14H2,1-6H3 |
InChI Key |
DIPUOCQXXYYIJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C)NC1=CC=CC=C1NC(C)CCC(C)C |
Origin of Product |
United States |
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